4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

Overview

Description

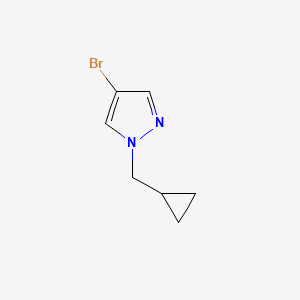

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom at the 4-position and a cyclopropylmethyl group at the 1-position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

Bromination: The pyrazole ring is then brominated at the 4-position using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride.

Introduction of the cyclopropylmethyl group: This step involves the alkylation of the nitrogen atom at the 1-position of the pyrazole ring with cyclopropylmethyl bromide in the presence of a base like potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic substitution: Formation of substituted pyrazoles with various functional groups.

Oxidation: Formation of pyrazole N-oxides.

Reduction: Formation of 1-(cyclopropylmethyl)-1H-pyrazole.

Scientific Research Applications

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole depends on its specific application. In biological systems, it may act by:

Enzyme inhibition: Binding to the active site of enzymes and preventing substrate binding or catalysis.

Modulation of signaling pathways: Interacting with receptors or other proteins involved in cellular signaling, thereby altering their activity.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-1H-pyrazole: Lacks the cyclopropylmethyl group, making it less sterically hindered and potentially less selective in biological applications.

1-(Cyclopropylmethyl)-1H-pyrazole: Lacks the bromine atom, which may affect its reactivity and binding properties.

4-Chloro-1-(cyclopropylmethyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine, which may alter its electronic properties and reactivity.

Uniqueness

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole is unique due to the presence of both the bromine atom and the cyclopropylmethyl group, which confer distinct steric and electronic properties. These features can enhance its selectivity and potency in various applications, making it a valuable compound for research and development.

Biological Activity

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole is a pyrazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a cyclopropylmethyl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrN

- Molecular Weight : 189.04 g/mol

- IUPAC Name : this compound

This compound exists as a hydrochloride salt, which can affect its solubility and reactivity in biological systems .

Pharmacological Properties

The biological activity of pyrazole derivatives, including this compound, has been extensively studied. These compounds have shown a wide range of pharmacological effects, including:

- Anti-inflammatory Activity : Pyrazoles are known for their anti-inflammatory properties. For instance, a study reported that certain pyrazole derivatives exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

- Antimicrobial Activity : Research indicates that pyrazoles possess antimicrobial properties against various pathogens. Specific derivatives have shown effectiveness against bacterial strains such as E. coli and S. aureus, highlighting their potential use in treating infections .

- Cytotoxicity : Some studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells, suggesting their potential role as anticancer agents. The mechanism often involves modulation of specific cellular pathways or inhibition of key enzymes involved in cancer progression .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound may interact with various biological targets, including:

- Enzymes : Many pyrazoles act as inhibitors of enzymes involved in inflammatory processes or cancer cell proliferation.

- Receptors : Pyrazole derivatives may modulate receptor activity, influencing signaling pathways related to inflammation and cell survival.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

- Anti-inflammatory Effects : A series of novel pyrazole compounds were synthesized and tested for their ability to inhibit pro-inflammatory cytokines. Compounds showed up to 85% inhibition of TNF-α at specific concentrations, indicating strong anti-inflammatory potential .

- Antimicrobial Studies : In vitro testing against various bacterial strains demonstrated that certain pyrazoles exhibited significant antimicrobial activity, with some compounds outperforming traditional antibiotics in specific assays .

- Cancer Research : Studies have shown that pyrazole derivatives can selectively induce apoptosis in cancer cells by targeting specific pathways involved in cell cycle regulation and survival mechanisms .

Data Table

Properties

IUPAC Name |

4-bromo-1-(cyclopropylmethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c8-7-3-9-10(5-7)4-6-1-2-6/h3,5-6H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGAEYSYYWYJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679764 | |

| Record name | 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216152-26-9 | |

| Record name | 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.